The synthesis of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine involves several steps, with a key focus on introducing the methoxy group at the 5-position of the tetrahydropyridine ring. [] While specific details of the synthesis process are not elaborated upon in the provided literature, the process involves using various reagents and reaction conditions to achieve the desired molecular structure.
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine shares a core structure with MPTP, consisting of a tetrahydropyridine ring with a methyl group at the 1-position. The key distinction lies in the presence of a methoxy group at the 5-position in 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine, as opposed to a phenyl group at the 4-position in MPTP. [] This structural difference significantly influences the interaction of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine with enzymes like monoamine oxidase B (MAO-B), affecting its metabolic pathway and potential toxicity.
Research indicates that 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine exhibits distinct chemical reactivity compared to MPTP, primarily due to the presence of the methoxy group. [] While MPTP undergoes oxidation by MAO-B to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine demonstrates a different metabolic fate. Specifically, after being metabolized by MAO-B, the resulting dihydropyridinium metabolite does not undergo further oxidation to form a pyridinium compound analogous to MPP+. Instead, it preferentially undergoes hydrolytic cleavage, suggesting a potentially less toxic profile compared to MPTP. []
The mechanism of action of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is primarily understood in the context of its interaction with MAO-B. The presence of the methoxy group at the 5-position significantly alters its interaction with the enzyme compared to MPTP. [] This altered interaction leads to a different metabolic pathway, resulting in the formation of metabolites that are more prone to hydrolysis rather than further oxidation.
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine serves as a valuable research tool for investigating the structure-activity relationship of MPTP analogs and their potential as neurotoxins. [] It offers insights into how structural modifications to the tetrahydropyridine scaffold can alter the metabolic fate and toxicity of these compounds. By comparing the effects of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine and MPTP in various experimental models, researchers can gain a deeper understanding of the specific molecular mechanisms involved in MPTP-induced neurotoxicity. This knowledge is crucial for developing potential therapeutic interventions for Parkinson’s disease.
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: